1,3-Butanediol

Beschreibung

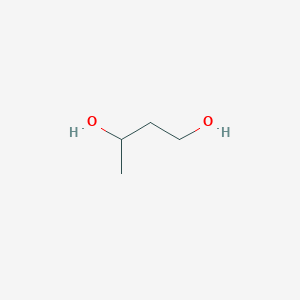

Structure

3D Structure

Eigenschaften

IUPAC Name |

butane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPZLCDOIYMWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55251-78-0 | |

| Record name | 1,3-Butanediol polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55251-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026773 | |

| Record name | 1,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Very hygroscopic liquid; Pure form is colorless; [Merck Index], COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |

| Record name | 1,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

207.5 °C, 207.50 °C. @ 760.00 mm Hg | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

121 °C, 250 °F (121 °C) (Cleveland Open Cup) | |

| Record name | 1,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with water, Practically insoluble in aliphatic hydrocarbons, benzene, toluene, carbon tetrachloride, ethanolamines, mineral and linseed oil; soluble in acetone, methyl ethyl ketone, ethanol, dibutyl phthalate, castor oil, Slightly soluble in ether, 1000 mg/mL at 25 °C, Solubility in water: good | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0053 g/cu cm at 20 °C, Relative density (water = 1): 1.00 | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.2 | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], 0.02 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 8 | |

| Record name | 1,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Crude diol often contains acetaldehyde, butyraldehyde, crotonaldehyde, various oligomers of the aldehydes, as well as several acetals. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid, Pure compound is colorless | |

CAS No. |

107-88-0 | |

| Record name | 1,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-BUTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XUS85K0RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

< -50 °C | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Butanediol for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Butanediol, a versatile diol with significant applications in pharmaceutical and laboratory settings. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective handling, application, and analysis of this compound.

Core Physicochemical Properties

This compound (also known as 1,3-butylene glycol) is a colorless, viscous liquid with a faint sweet taste.[1][2] It is an organic compound with the chemical formula C4H10O2.[2][3] Its structure, featuring two hydroxyl groups, classifies it as a diol.[2] This compound is notable for its hygroscopic nature, meaning it readily absorbs moisture from the air.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound, compiled from various sources to provide a comparative reference for laboratory use.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C4H10O2 | [2][3] |

| Molar Mass | 90.122 g·mol−1 | [2] |

| Appearance | Colorless, viscous liquid | [1][2] |

| Odor | Practically odorless | [3] |

| Melting Point | -54 °C to < -50 °C | [1][2][3][4] |

| Boiling Point | 203-210 °C | [1][2] |

| Density | 1.0043 - 1.0053 g/cm³ at 20 °C | [1][2][3] |

| Vapor Density | 3.1 - 3.2 (air = 1) | [3][4] |

| Vapor Pressure | 0.0201 - 0.06 mmHg at 20-25 °C | [4] |

| Flash Point | 121 °C | [1][3] |

| Autoignition Temperature | 393 - 394 °C (741 °F) | [3] |

Table 2: Optical and Solubility Properties of this compound

| Property | Value | References |

| Refractive Index (n20/D) | 1.4385 - 1.4410 | [1][3] |

| Solubility in Water | Miscible | [2][3] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, methyl ethyl ketone, dibutyl phthalate, and castor oil.[1] Almost insoluble in aliphatic hydrocarbons, benzene, toluene, and mineral oil.[1] | [1] |

| logP (Octanol/Water Partition Coefficient) | -0.290 to -0.74 | [3][5] |

| Surface Tension | 37.8 mN/m (dynes/cm) at 25 °C | [1][3] |

| Viscosity | 96 cSt at 25 °C | [3] |

Applications in Research and Drug Development

This compound's unique properties make it a valuable component in various scientific applications:

-

Solvent and Co-solvent: Due to its miscibility with water and solubility in several organic solvents, it is an effective solvent for many active pharmaceutical ingredients (APIs) and flavoring agents.[3][6]

-

Humectant: Its hygroscopic nature makes it an excellent humectant in topical formulations, preventing them from drying out.[7]

-

Pharmaceutical Synthesis: The optically pure (R)-enantiomer of this compound is a crucial precursor in the synthesis of beta-lactam antibiotics, such as penems and carbapenems.[7][8][9]

-

Drug Formulation: It can be used to improve the stability and penetration of active ingredients in topical creams, ointments, and other pharmaceutical formulations.[6]

-

Ketogenesis Research: Fatty acid esters of this compound have been investigated for their potential to induce ketogenesis. The (R)-enantiomer is efficiently metabolized to β-hydroxybutyrate.[2]

Experimental Protocols for Property Determination

The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound in a laboratory setting.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for small sample volumes and provides a reasonably accurate boiling point.

Materials:

-

This compound sample (approx. 0.5 mL)

-

Small test tube (e.g., 150mm diameter)

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating block or oil bath

-

Small magnetic stir bar and stir plate

Procedure:

-

Place approximately 0.5 mL of the this compound sample into the small test tube.

-

Add a small magnetic stir bar to the test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Place the test tube in the heating block or oil bath.

-

Position a thermometer with its bulb near the level of the liquid in the test tube.

-

Begin stirring gently and heat the apparatus.

-

Observe the capillary tube. A stream of bubbles will emerge as the air inside expands and then as the liquid begins to boil.[10]

-

When a rapid and continuous stream of bubbles is observed, stop heating.

-

The bubbling will slow down and stop. The temperature at which the liquid begins to enter the capillary tube is the boiling point.[10][11]

-

Record this temperature.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Materials:

-

Pycnometer (density bottle) of a known volume

-

Analytical balance

-

This compound sample

-

Distilled water

-

Thermometer and temperature-controlled water bath

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).[12]

-

Fill the pycnometer with distilled water of a known temperature and weigh it (m2).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the this compound sample at the same temperature and weigh it (m3).[12]

-

Calculate the density using the following formula: Density of this compound = [(m3 - m1) / (m2 - m1)] * Density of water at the measurement temperature.

Determination of Viscosity (Capillary Viscometer Method)

This method measures the kinematic viscosity of a fluid.[13]

Materials:

-

Glass capillary viscometer (e.g., Ostwald or Ubbelohde type)[13][14]

-

Temperature-controlled water bath

-

Stopwatch

-

This compound sample

Procedure:

-

Select a clean, dry capillary viscometer appropriate for the expected viscosity of this compound.

-

Introduce a precise volume of the this compound sample into the viscometer.

-

Place the viscometer in a temperature-controlled water bath and allow it to equilibrate.

-

Using suction or pressure, draw the liquid up through the capillary tube to a point above the upper timing mark.

-

Release the pressure and allow the liquid to flow down the capillary under gravity.

-

Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

-

Record the flow time in seconds.[15]

-

Repeat the measurement several times and calculate the average flow time.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.[15]

Determination of Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a substance.[16][17]

Materials:

-

This compound

-

Solvent of interest (e.g., water, toluene)

-

Sealable flasks or vials

-

Shaking incubator or orbital shaker at a controlled temperature

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, GC)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealable flask. This ensures that a saturated solution is formed.

-

Seal the flask and place it in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[17]

-

After incubation, allow the solution to stand to let undissolved solute settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, centrifugation and subsequent filtration may be necessary.[18]

-

Quantify the concentration of this compound in the clear supernatant using a suitable analytical method. This concentration represents the solubility.

Visualization of Laboratory Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a liquid sample like this compound in a laboratory setting.

Physicochemical characterization workflow for this compound.

Safety, Handling, and Storage

-

General Handling: Handle in a well-ventilated area.[19] Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[20] Avoid contact with skin and eyes.[19]

-

Storage: this compound is hygroscopic; therefore, it should be stored in a tightly closed container in a dry place to prevent moisture absorption.[1][21]

-

Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[5][19]

-

Hazards: It is not classified as a hazardous substance according to GHS criteria.[21][22] However, it may cause serious eye irritation.[20] In case of fire, it can emit acrid smoke and irritating fumes.[3]

This guide provides essential information on the physicochemical properties of this compound for its effective use in a laboratory setting. For further details, consulting the specific Safety Data Sheet (SDS) provided by the supplier is always recommended.

References

- 1. The chemical properties of 1,3 butanediol include melting point, boiling point, density, and flash point - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H10O2 | CID 7896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (±)-1,3-ブタンジオール anhydrous, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. atamankimya.com [atamankimya.com]

- 6. market.us [market.us]

- 7. This compound (1,3-BDO) - UKBioChem10 [ukbiochem10.co.uk]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. measurlabs.com [measurlabs.com]

- 14. corrosionpedia.com [corrosionpedia.com]

- 15. scimed.co.uk [scimed.co.uk]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. enamine.net [enamine.net]

- 18. materialneutral.info [materialneutral.info]

- 19. echemi.com [echemi.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. astechireland.ie [astechireland.ie]

- 22. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Synthesis of 1,3-Butanediol via Acetaldehyde Condensation and Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 1,3-butanediol, a versatile diol with applications in various industries, including pharmaceuticals and cosmetics. The primary focus of this document is the two-step chemical process involving the aldol condensation of acetaldehyde to produce 3-hydroxybutanal (acetaldol), followed by its catalytic hydrogenation to yield this compound. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a summary of relevant quantitative data to support research and development in this area.

Introduction

This compound (1,3-BDO) is a chiral organic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. The most established chemical synthesis route to this compound is a two-step process starting from acetaldehyde. The first step is a base-catalyzed aldol condensation of two acetaldehyde molecules to form 3-hydroxybutanal. The second step involves the selective hydrogenation of the aldehyde functional group in 3-hydroxybutanal to yield this compound. While alternative biological and enzymatic pathways exist, the acetaldehyde condensation-hydrogenation route remains a significant industrial process.[1][2] This guide will focus on the technical aspects of this chemical synthesis pathway.

Reaction Mechanism and Pathway

The synthesis of this compound from acetaldehyde proceeds through two distinct chemical transformations:

Step 1: Aldol Condensation of Acetaldehyde

The first step is the aldol condensation of acetaldehyde to form 3-hydroxybutanal, commonly known as acetaldol.[3] This reaction is typically catalyzed by a dilute base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5] The mechanism involves the formation of an enolate ion from one molecule of acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second acetaldehyde molecule.[6] Subsequent protonation of the resulting alkoxide yields 3-hydroxybutanal.[6]

Step 2: Hydrogenation of 3-Hydroxybutanal

The second step is the catalytic hydrogenation of the aldehyde group in 3-hydroxybutanal to a primary alcohol, yielding this compound.[3] This reduction is typically carried out using a heterogeneous catalyst, with Raney nickel being a common choice.[7] The reaction involves the addition of hydrogen gas (H₂) across the carbonyl double bond.

Quantitative Data Summary

The efficiency of the this compound synthesis is dependent on the reaction conditions and catalysts employed in each step. The following tables summarize key quantitative data from various sources.

Table 1: Aldol Condensation of Acetaldehyde to 3-Hydroxybutanal

| Catalyst | Temperature (°C) | Pressure (kPa) | Residence Time (min) | Acetaldehyde Conversion (%) | 3-Hydroxybutanal Selectivity (%) | 3-Hydroxybutanal Yield (%) | Reference |

| 2.5% Potassium Cyanide | -8 to 0 | Atmospheric | 32 hours | Not Reported | Not Reported | 50 | [8] |

| 0.5%La-2.3%Ca-2MgO/Al₂O₃ | 20 | 200 | 70 | 95.89 | 92.08 | 88.30 | [9] |

| Dilute NaOH/KOH | 20-25 | Atmospheric | Several hours | ~60 | Not Reported | Not Reported | [5] |

Table 2: Hydrogenation of 3-Hydroxybutanal to this compound

| Catalyst | Temperature (K) | Hydrogen Pressure (MPa) | Conversion (%) | This compound Selectivity (%) | Reference |

| Supported Nickel | 293-373 | 1.0 - 8.0 | 86 | 88 | [10] |

| 1.7% Ru/TiO₂* | 403 - 443 | Not Reported | Not Reported | 73.8 | [1] |

*Note: This data is for the aqueous-phase hydrogenation of β-hydroxybutyric acid to this compound, a similar transformation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Aldol Condensation of Acetaldehyde to 3-Hydroxybutanal

This protocol is adapted from a literature procedure for the synthesis of 3-hydroxybutanal.[8]

Materials:

-

Freshly distilled acetaldehyde (100 g)

-

Ice-cold water (200 ml)

-

2.5% aqueous solution of potassium cyanide (100 ml)

-

Ice

-

Hydrochloric acid (for cooling bath)

-

Sodium chloride

-

Diethyl ether

-

Anhydrous sodium sulfate

Equipment:

-

Reaction vessel with a stirrer, immersed in a cooling bath

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus for reduced pressure

Procedure:

-

Place 200 ml of ice-cold water into the reaction vessel and immerse it in a cooling bath of ice and water.

-

While agitating the water, add 100 g of freshly distilled acetaldehyde in portions, ensuring the temperature does not exceed 0°C.

-

Replace the cooling bath with a mixture of ice and hydrochloric acid to lower the temperature of the reaction mixture to -12°C.

-

Slowly add 100 ml of a 2.5% potassium cyanide solution via a dropping funnel, maintaining the temperature below -8°C.

-

After the addition is complete, maintain the reaction mixture below -8°C for 2 hours, then at 0°C for 30 hours.

-

Saturate the resulting pale yellow, syrupy solution with sodium chloride while keeping it cold.

-

Quickly extract the solution four times with a substantial volume of diethyl ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate.

-

Distill off the ether at atmospheric pressure.

-

Purify the residue by distillation under reduced pressure. Collect the fraction boiling at 80-90°C at 20 mmHg. The reported yield of 3-hydroxybutanal is approximately 50%.[8]

Preparation of Raney Nickel Catalyst

This is a general procedure for the preparation of an active Raney nickel catalyst for hydrogenation.

Materials:

-

Raney nickel-aluminum alloy powder

-

Sodium hydroxide (NaOH) pellets

-

Distilled water

Equipment:

-

Erlenmeyer flask

-

Stirrer

-

Thermometer

-

Ice bath

Procedure:

-

In an Erlenmeyer flask equipped with a stirrer and thermometer, prepare a solution of sodium hydroxide in distilled water.

-

Cool the NaOH solution to the desired temperature in an ice bath.

-

Slowly and portion-wise, add the Raney nickel-aluminum alloy powder to the stirred NaOH solution, controlling the rate of addition to maintain the temperature within a specific range.

-

After the addition is complete, continue to stir the suspension at the specified temperature for a designated period to ensure complete digestion of the aluminum.

-

Carefully decant the supernatant. Wash the catalyst repeatedly with distilled water by decantation until the washings are neutral.

-

The active Raney nickel catalyst should be stored under water or a suitable solvent to prevent pyrophoric activity in air.

Hydrogenation of 3-Hydroxybutanal to this compound

This protocol is based on the general conditions described in the patent literature for the hydrogenation of 3-hydroxybutyraldehyde.[10]

Materials:

-

3-Hydroxybutanal

-

Supported nickel catalyst (e.g., Raney nickel)

-

Solvent (e.g., N,N-Dimethylformamide, piperidine, or dimethyl sulfoxide)[10]

-

Hydrogen gas

Equipment:

-

High-pressure reactor (e.g., trickle bed reactor or stirred autoclave)

-

Gas inlet and outlet

-

Temperature and pressure controls

Procedure:

-

Charge the high-pressure reactor with the 3-hydroxybutanal solution (typically 5-70% by mass in a suitable solvent).[10]

-

Add the supported nickel catalyst to the reactor.

-

Seal the reactor and purge with an inert gas, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (1.0 - 8.0 MPa).[10]

-

Heat the reactor to the target temperature (293 - 373 K).[10]

-

Maintain the reaction under stirring or flow (in a trickle bed reactor) for a sufficient time to achieve high conversion.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The crude this compound can be purified by distillation under reduced pressure.

Potential Side Reactions and Byproducts

Several side reactions can occur during the synthesis of this compound, which can affect the overall yield and purity of the final product.

-

Dehydration of 3-Hydroxybutanal: Under certain conditions, particularly at higher temperatures, 3-hydroxybutanal can dehydrate to form crotonaldehyde.[3][10] This is an undesirable byproduct as its subsequent hydrogenation will not yield this compound.

-

Over-hydrogenation and Dehydration: During the hydrogenation step, the desired product, this compound, can undergo dehydration to form 2-butanol, which is an impurity.[1]

-

Resin Formation: During the aldol condensation, side and secondary reactions can lead to the formation of resinous materials, especially if the reaction is allowed to proceed to high conversion without careful control.[5]

References

- 1. PII.096 Aqueous phase hydrogenation of β-hydroxybutyric acid to this compound over Ru catalysts: effect of temperature, support, and mechanistic investigation | 22° CBCAT [submissao.22cbcat.sbcat.org]

- 2. High-throughput kinetic study of hydrogenation over palladium nanoparticles: combination of reaction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybutanal - Wikipedia [en.wikipedia.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. 3-Hydroxybutanal | C4H8O2 | CID 7897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 8. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Microbial Production of (R)-1,3-Butanediol from Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1,3-Butanediol ((R)-1,3-BDO) is a chiral chemical of significant interest, serving as a key intermediate in the synthesis of various pharmaceuticals, including β-lactam antibiotics, as well as in the production of cosmetics and other industrial compounds.[1][2] Traditional chemical synthesis routes for (R)-1,3-BDO often involve multiple steps and rely on petrochemical feedstocks.[1] Consequently, there is a growing demand for sustainable and enantiomerically pure production methods. Microbial fermentation, utilizing renewable resources like glucose, presents a promising alternative. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the microbial production of (R)-1,3-BDO.

Metabolic Pathways for (R)-1,3-Butanediol Synthesis

The biosynthesis of (R)-1,3-BDO in microorganisms is not a naturally occurring process. Therefore, the development of production strains relies on the introduction of heterologous pathways and the strategic manipulation of native metabolic networks. Two primary artificial pathways have been successfully engineered in host organisms like Escherichia coli for the conversion of glucose to (R)-1,3-BDO.

The 3-Hydroxybutyryl-CoA-Based Pathway

This pathway leverages intermediates from the well-characterized poly-3-hydroxybutyrate (PHB) biosynthesis pathway. The key enzymatic steps involve the conversion of acetyl-CoA, a central metabolite derived from glucose, to (R)-1,3-BDO.

The pathway proceeds as follows:

-

Acetyl-CoA Acetyltransferase (PhaA): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

-

Acetoacetyl-CoA Reductase (PhaB): Acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA. This step is crucial for establishing the desired (R)-stereochemistry.

-

CoA-Acylating Aldehyde Dehydrogenase (Bld): (R)-3-hydroxybutyryl-CoA is converted to 3-hydroxybutyraldehyde.

-

Alcohol Dehydrogenase (YqhD): Finally, 3-hydroxybutyraldehyde is reduced to (R)-1,3-Butanediol.

The Aldolase-Based Pathway

An alternative and shorter pathway utilizes an aldolase to directly form a C4 intermediate from two molecules of acetaldehyde. This pathway has also been successfully implemented in E. coli.[3]

The key steps are:

-

Pyruvate Decarboxylase: Pyruvate, derived from glucose, is decarboxylated to acetaldehyde.

-

Deoxyribose-5-phosphate aldolase (DERA): This enzyme catalyzes the aldol condensation of two acetaldehyde molecules to form 3-hydroxybutanal.

-

Aldo-keto Reductase/Alcohol Dehydrogenase: 3-hydroxybutanal is then reduced to (R)-1,3-Butanediol.

Quantitative Data on (R)-1,3-Butanediol Production

The following tables summarize the quantitative data from various studies on the microbial production of (R)-1,3-BDO from glucose, primarily in engineered E. coli.

Table 1: Production Titers, Yields, and Enantiomeric Excess of (R)-1,3-Butanediol

| Host Organism | Pathway | Fermentation Mode | Titer (g/L) | Yield (mg/g glucose) | Enantiomeric Excess (% ee) | Reference |

| E. coli K12 MG1655 | Aldolase-based | Batch | 0.3 | 11.2 | Not specified | [3] |

| E. coli BD24 | Aldolase-based | Two-stage fed-batch | 2.4 | 56 | Not specified | [3] |

| E. coli MG1655 lacIq | 3-Hydroxybutyryl-CoA-based | Fed-batch | 9.05 | Not specified | 98.5 ± 0.2 | [1] |

| E. coli W3-2 | 3-Hydroxybutyryl-CoA-based | Shake flask | 2.86 | Not specified | >99 | [4] |

| E. coli | 3-Hydroxybutyryl-CoA-based | Fed-batch | Not specified | 0.51 mol/mol glucose | Not specified | [2] |

| E. coli | 3-Hydroxybutyryl-CoA-based | Not specified | 0.99 | Not specified | Not specified | [4] |

Table 2: Fermentation Parameters and Production Rates

| Host Organism | Fermentation Mode | pH | Dissolved Oxygen | Production Rate | Reference |

| E. coli BD24 | Two-stage fed-batch | 7 | Higher level | Not specified | [3] |

| E. coli | Fed-batch | 5.5 | Optimized (82.3 h-1 KLa) | 3.90 mM h-1 | [5] |

Experimental Protocols

Detailed methodologies are crucial for replicating and advancing research in this field. The following sections outline typical experimental protocols for the key stages of microbial (R)-1,3-BDO production.

Strain Construction and Genetic Engineering

The construction of an efficient (R)-1,3-BDO production strain involves the assembly and expression of the desired heterologous pathway genes in a suitable host.

1. Gene Sourcing and Codon Optimization:

-

Genes encoding the pathway enzymes are typically sourced from various organisms. For example, phaA and phaB from Cupriavidus necator, bld from Clostridium saccharoperbutylacetonicum, and yqhD from E. coli.[2][5]

-

The DNA sequences of these genes are often codon-optimized for expression in the chosen host organism (e.g., E. coli).

2. Plasmid Construction:

-

The codon-optimized genes are synthesized and cloned into suitable expression vectors (e.g., pTrc99A, pETDuet-1) under the control of an inducible promoter (e.g., lac, T7).

-

Standard molecular cloning techniques such as restriction digestion, ligation, and Gibson assembly are employed.

3. Host Transformation:

-

The constructed plasmids are transformed into a suitable E. coli host strain (e.g., MG1655, BL21(DE3)) using methods like heat shock or electroporation.

4. Metabolic Engineering of the Host:

-

To enhance the metabolic flux towards (R)-1,3-BDO and reduce the formation of competing byproducts, genes involved in the synthesis of compounds like ethanol, acetate, lactate, and 2,3-butanediol can be knocked out using techniques such as CRISPR-Cas9 or lambda red recombination.[2][3]

Fermentation Protocol

The fermentation process is a critical step that significantly influences the final titer, yield, and productivity of (R)-1,3-BDO.

1. Pre-culture Preparation:

-

A single colony of the engineered strain is inoculated into a small volume of Luria-Bertani (LB) medium or a defined minimal medium supplemented with the appropriate antibiotics.

-

The culture is incubated overnight at 37°C with shaking.

2. Inoculum Development:

-

The overnight pre-culture is used to inoculate a larger volume of the same medium and grown to a specific optical density (e.g., OD600 of 0.6-0.8).

3. Bioreactor Fermentation:

-

The inoculum is transferred to a bioreactor containing a defined fermentation medium. A typical medium might contain glucose as the carbon source, a nitrogen source (e.g., ammonium sulfate), phosphate, and trace metals.

-

Induction: When the culture reaches a certain cell density, the expression of the pathway genes is induced by adding an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside (IPTG)).

-

Process Control: Key fermentation parameters are monitored and controlled throughout the process:

-

Temperature: Maintained at a specific temperature, often around 30-37°C.

-

pH: Controlled at a setpoint (e.g., 5.5-7.0) by the automated addition of an acid (e.g., HCl) and a base (e.g., NaOH).[3][5]

-

Aeration and Agitation: The dissolved oxygen (DO) level is controlled by adjusting the agitation speed and airflow rate to ensure sufficient oxygen supply for cell growth and product formation. The overall oxygen transfer coefficient (KLa) is a critical parameter to optimize.[5]

-

-

Fed-batch Strategy: To achieve high cell densities and high product titers, a fed-batch strategy is often employed. This involves feeding a concentrated glucose solution to the bioreactor at a controlled rate to avoid substrate inhibition and overflow metabolism.[1][5]

Analytical Methods for (R)-1,3-Butanediol Quantification

Accurate quantification of (R)-1,3-BDO and the determination of its enantiomeric purity are essential for process optimization and product quality assessment.

1. Sample Preparation:

-

Fermentation broth samples are collected at regular intervals.

-

The samples are centrifuged to remove cells.

-

The supernatant is filtered and may require derivatization before analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is a widely used method for the quantification of 1,3-BDO.[6]

-

Derivatization: 1,3-BDO is often derivatized, for example, to its bis-tert-butyldimethylsilyl ether, to improve its volatility and chromatographic properties.[6]

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5) is coupled to a mass spectrometer.

-

Quantification: Quantification is typically performed using an internal standard (e.g., a deuterated or 13C-labeled 1,3-BDO) and a calibration curve.[6]

3. High-Performance Liquid Chromatography (HPLC):

-

HPLC can also be used for the analysis of 1,3-BDO.[7]

-

Chiral HPLC: To determine the enantiomeric excess, a chiral stationary phase is used to separate the (R) and (S) enantiomers.

-

Detection: Detection can be achieved using a refractive index (RI) detector or by derivatization with a UV-active compound.

Downstream Processing

The recovery and purification of (R)-1,3-BDO from the fermentation broth is a significant part of the overall production cost.[8][9] While specific protocols for (R)-1,3-BDO are not extensively detailed in the reviewed literature, methods used for other diols like 1,3-propanediol and 2,3-butanediol can be adapted. These include:

-

Cell Removal: Filtration or centrifugation to separate the biomass from the fermentation broth.[10]

-

Water Removal: Evaporation or distillation to concentrate the product.[8]

-

Purification:

Conclusion and Future Perspectives

The microbial production of (R)-1,3-Butanediol from glucose is a rapidly advancing field. Significant progress has been made in engineering microbial hosts, particularly E. coli, to achieve high titers and enantiomeric purity. Future research will likely focus on further optimizing metabolic pathways to improve yields and productivity, exploring alternative microbial hosts, and developing more efficient and cost-effective downstream processing technologies. The continued development of these sustainable bioprocesses holds great promise for the pharmaceutical and chemical industries.

References

- 1. Improvement of (R)-1,3-butanediol production by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Engineering a short, aldolase-based pathway for (R)-1,3-butanediol production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults [frontiersin.org]

- 8. Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

The Metabolic Conversion of 1,3-Butanediol to Beta-Hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol (1,3-BD), a dihydric alcohol, has garnered significant interest in the scientific community as a precursor to the ketone body beta-hydroxybutyrate (BHB). This metabolic conversion offers a potential therapeutic and physiological avenue for inducing a state of ketosis without the need for strict ketogenic diets. Understanding the intricacies of this pathway is paramount for researchers and drug development professionals exploring the applications of 1,3-BD in various fields, including neurology, metabolism, and performance enhancement. This technical guide provides an in-depth overview of the metabolic pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The primary site for the metabolic conversion of this compound to beta-hydroxybutyrate is the liver.[1][2][3] The pathway is a two-step enzymatic process involving oxidation reactions.

The Core Metabolic Pathway

The conversion of this compound to beta-hydroxybutyrate is a sequential two-step oxidation process that occurs predominantly in the liver.[4][5] The pathway relies on the action of two key enzymes: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

The initial step involves the oxidation of this compound to an intermediate compound, 3-hydroxybutanal, also known as acetaldol.[6][7][8][9] This reaction is catalyzed by alcohol dehydrogenase and utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is reduced to NADH.

Subsequently, 3-hydroxybutanal is rapidly oxidized to beta-hydroxybutyrate by the enzyme aldehyde dehydrogenase, again utilizing NAD+ as a cofactor.[9] The stereochemistry of the initial substrate is crucial, with the (R)-enantiomer of this compound being more efficiently converted to (R)-beta-hydroxybutyrate, the biologically active form.[3][10]

Quantitative Data

The efficiency and kinetics of the metabolic conversion of this compound to beta-hydroxybutyrate have been quantified in various studies. The following tables summarize key quantitative data from research in both human and rat models.

Enzyme Kinetics of (R)-1,3-Butanediol Metabolism

| Species | Liver Fraction | Km (µM) | Vmax (nmol/min/mg protein) |

| Human | Microsomes | 8,000 | 27.1 |

| Male Rat | Microsomes | 19,300 | 113.5 |

| Female Rat | Microsomes | 11,910 | 75.8 |

| Data from a study on the in vitro metabolism of (R)-1,3-butanediol.[5] |

Pharmacokinetics of this compound and Beta-Hydroxybutyrate

Human Studies

| Compound | Dose | Cmax | Tmax (min) | AUC |

| (R)-1,3-Butanediol | 12.5 g | 1.1 ± 0.3 mM | 30 | 1.6 ± 0.4 mMh |

| (R)-1,3-Butanediol | 25 g | 2.5 ± 0.6 mM | 60 | 4.2 ± 1.0 mMh |

| (R)-1,3-Butanediol | 50 g | 4.7 ± 1.1 mM | 60 | 10.3 ± 2.6 mMh |

| beta-Hydroxybutyrate | 12.5 g (R)-1,3-BD | 1.1 ± 0.4 mM | 60 | 2.1 ± 0.7 mMh |

| beta-Hydroxybutyrate | 25 g (R)-1,3-BD | 2.1 ± 0.7 mM | 90 | 5.2 ± 1.8 mMh |

| beta-Hydroxybutyrate | 50 g (R)-1,3-BD | 3.5 ± 0.9 mM | 120 | 11.2 ± 3.1 mMh |

| Pharmacokinetic parameters following oral administration of bis-hexanoyl (R)-1,3-butanediol, which is hydrolyzed to (R)-1,3-butanediol and hexanoic acid.[2] |

Rat Studies

| Compound | Dose of 1,3-BD | Cmax | Tmax (h) |

| beta-Hydroxybutyrate | 5% in drinking water | No significant increase | - |

| beta-Hydroxybutyrate | 10% in drinking water | No significant increase | - |

| beta-Hydroxybutyrate | 20% in drinking water | ~1.5 mM | - |

| Data from a four-week study in adult male Wistar-Kyoto rats.[11] |

Experimental Protocols

In Vitro Metabolism of this compound Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound in liver microsomes.

Materials:

-

Cryopreserved liver microsomes (human or rat)

-

This compound (substrate)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for reaction termination)

-

Incubator or water bath at 37°C

-

Centrifuge

-

Analytical instrument for quantification (e.g., GC-MS or LC-MS/MS)

Procedure:

-

Thawing Microsomes: Thaw the cryopreserved liver microsomes rapidly in a 37°C water bath and immediately place them on ice.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the potassium phosphate buffer and the desired concentration of this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent, such as acetonitrile.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed to precipitate the microsomal proteins.

-

Sample Analysis: Collect the supernatant and analyze the concentration of the remaining this compound and the formed beta-hydroxybutyrate using a validated analytical method.

Quantification of Beta-Hydroxybutyrate in Biological Samples by GC-MS

This protocol provides a general workflow for the quantification of beta-hydroxybutyrate in plasma or serum using gas chromatography-mass spectrometry.

Materials:

-

Plasma or serum sample

-

Internal standard (e.g., deuterated BHB)

-

Deproteinizing agent (e.g., perchloric acid or acetonitrile)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: To a known volume of the biological sample, add the internal standard.

-

Protein Precipitation: Add a deproteinizing agent, vortex, and centrifuge to remove precipitated proteins.

-

Extraction: Extract the supernatant with an organic solvent.

-

Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen and add the derivatizing agent. Heat the sample to facilitate the derivatization of BHB to its volatile trimethylsilyl (TMS) derivative.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is achieved on the gas chromatography column, and the detection and quantification are performed by the mass spectrometer in selected ion monitoring (SIM) mode.

-

Data Analysis: Quantify the concentration of BHB in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Enzyme Isoforms and Regulation

The specific isoforms of alcohol and aldehyde dehydrogenases responsible for the metabolism of this compound and its intermediate are not yet fully elucidated. For alcohol dehydrogenase, both class I (e.g., ADH1) and class III (e.g., ADH3) isoforms may be involved, with their relative contributions potentially depending on the concentration of this compound.[12]

Similarly, while ALDH2 is a primary enzyme for the oxidation of acetaldehyde from ethanol metabolism, other ALDH isoforms, such as ALDH1A1 and ALDH3A2, are known to metabolize a variety of aldehydes.[9][13] The specific ALDH isoform with the highest affinity for 3-hydroxybutanal remains an area for further investigation.

The regulation of this metabolic pathway is likely influenced by the cellular redox state, specifically the ratio of NAD+ to NADH.[12] The two oxidative steps in the conversion of this compound to beta-hydroxybutyrate both reduce NAD+ to NADH. An accumulation of NADH could potentially inhibit the activity of both alcohol and aldehyde dehydrogenases, thereby slowing the rate of conversion. Factors that influence the re-oxidation of NADH, such as the activity of the electron transport chain, may indirectly regulate the metabolism of this compound.

Conclusion

The metabolic conversion of this compound to beta-hydroxybutyrate is a well-defined, two-step enzymatic process primarily occurring in the liver. The efficiency of this pathway, particularly for the (R)-enantiomer of this compound, has been demonstrated through quantitative pharmacokinetic and enzyme kinetic studies. This technical guide provides a foundational understanding for researchers and drug development professionals. Further research into the specific enzyme isoforms and regulatory mechanisms will provide a more complete picture and could lead to the development of novel therapeutic strategies that leverage this unique metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults [frontiersin.org]

- 3. oit.edu [oit.edu]

- 4. thecalculatedchemist.com [thecalculatedchemist.com]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence of multiple forms of alcohol dehydrogenase in Penicillium supplemented with 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of R- and S-1,3-butanediol in perfused livers from meal-fed and starved rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ALDH3A2 | Rupa Health [rupahealth.com]

- 9. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Aldehyde dehydrogenases: From eye crystallins to metabolic disease and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiologic, Metabolic, and Toxicologic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Human Aldehyde Dehydrogenase 3 Gene (ALDH3): Identification of a New Exon and Diverse mRNA Isoforms, and Functional Analysis of the Promoter - PMC [pmc.ncbi.nlm.nih.gov]

"stereospecific metabolism of (R)-1,3-Butanediol in vivo"

An In-depth Technical Guide to the Stereospecific Metabolism of (R)-1,3-Butanediol In Vivo

Executive Summary

(R)-1,3-Butanediol is a chiral molecule that serves as a precursor to the ketone body (R)-3-hydroxybutyrate, a key alternative energy source for the brain and other tissues. Its stereospecific metabolism is of significant interest to researchers in nutrition, neuroscience, and drug development. This technical guide provides a comprehensive overview of the in vivo metabolism of (R)-1,3-Butanediol, with a focus on its metabolic pathways, quantitative analysis, experimental protocols for its study, and the signaling roles of its primary metabolite.

The Stereospecific Metabolic Pathway of (R)-1,3-Butanediol

The in vivo metabolism of (R)-1,3-Butanediol is a stereospecific process that primarily occurs in the liver. The metabolic pathway involves a two-step enzymatic conversion to the physiological ketone bodies, (R)-3-hydroxybutyrate and acetoacetate.[1][2][3] This is in contrast to its enantiomer, (S)-1,3-Butanediol, of which only a smaller fraction is converted to these physiological ketone bodies.[1][3]

Hepatic Oxidation of (R)-1,3-Butanediol

Upon absorption, (R)-1,3-Butanediol is transported to the liver, where it undergoes oxidation. The initial and rate-limiting step is the oxidation of the primary alcohol group of (R)-1,3-Butanediol to an aldehyde, forming (R)-3-hydroxybutanal. This reaction is catalyzed by alcohol dehydrogenase (ADH). Subsequently, (R)-3-hydroxybutanal is rapidly oxidized to (R)-3-hydroxybutyrate by aldehyde dehydrogenase (ALDH). A portion of the newly synthesized (R)-3-hydroxybutyrate can be further oxidized to acetoacetate. These ketone bodies are then released into the bloodstream to be utilized by extrahepatic tissues.

References

1,3-Butanediol as a Precursor for Chiral Synthons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral synthons are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. The stereochemistry of these synthons often dictates the biological activity and safety profile of the final active pharmaceutical ingredient (API). 1,3-Butanediol (1,3-BDO), a readily available and inexpensive racemic diol, has emerged as a versatile precursor for a variety of valuable chiral synthons. Its two hydroxyl groups at positions 1 and 3 provide multiple functional handles for stereoselective transformations, leading to the synthesis of chiral diols, hydroxy ketones, lactones, and other complex molecules. This technical guide provides a comprehensive overview of the strategies and methodologies for utilizing this compound as a starting material for the synthesis of high-value chiral building blocks, with a focus on chemoenzymatic and biocatalytic approaches.

Chemoenzymatic Deracemization of Racemic this compound to (R)-1,3-Butanediol

A highly efficient method for producing enantiomerically pure (R)-1,3-butanediol is through the deracemization of the inexpensive racemic mixture. A particularly effective approach is a whole-cell stereoinverting cascade system, which can theoretically achieve a 100% yield of the desired enantiomer.[1][2][3][4] This process typically involves a two-step, one-pot reaction sequence:

-

Enantioselective Oxidation: The (S)-enantiomer of this compound is selectively oxidized to the corresponding ketone, 4-hydroxy-2-butanone.

-

Asymmetric Reduction: The intermediate 4-hydroxy-2-butanone is then asymmetrically reduced to the (R)-enantiomer of this compound.

This cascade reaction can be efficiently carried out using a combination of two different microorganisms, each selected for its high stereoselectivity in one of the reaction steps.[2][3][4]

Key Microorganisms and Reactions

A successful implementation of this deracemization process has been demonstrated using the following whole-cell catalysts:[2][3][4]

-

Candida parapsilosis : This yeast strain exhibits high enantioselectivity in the oxidation of (S)-1,3-butanediol to 4-hydroxy-2-butanone, leaving the (R)-1,3-butanediol largely unreacted.

-

Pichia kudriavzevii : This yeast strain is effective in the asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with high enantiomeric excess.

The overall transformation is depicted in the following workflow:

Caption: Chemoenzymatic cascade for the deracemization of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from a representative whole-cell deracemization process.[2][3][4]

Table 1: Optimized Reaction Conditions

| Parameter | Step 1: Oxidation | Step 2: Reduction |

| Microorganism | Candida parapsilosis | Pichia kudriavzevii |

| Cosubstrate | Acetone | Glucose |

| pH | 8.0 | 8.0 |

| Temperature | 30 °C | 35 °C |

| Rotation Speed | 250 rpm | 200 rpm |

Table 2: Yield and Enantiomeric Excess

| Starting Material | Product | Yield | Enantiomeric Excess (ee) |

| Racemic this compound (20 g/L) | (R)-1,3-Butanediol | 16.67 g/L (83.4%) | >99.5% |

Experimental Protocols

Microorganism Cultivation

a. Candida parapsilosis

-

Medium Preparation: Prepare Yeast Malt (YM) medium containing (per liter): 3 g yeast extract, 3 g malt extract, 5 g peptone, and 10 g dextrose.

-

Inoculation: Inoculate a single colony of Candida parapsilosis into a 250 mL flask containing 50 mL of YM medium.

-

Incubation: Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until the desired cell density is reached.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

-

Washing: Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.0). The washed cells are now ready for use as a whole-cell catalyst.

b. Pichia kudriavzevii

-

Follow the same procedure as for Candida parapsilosis (Section 1.a).

Whole-Cell Deracemization of this compound

-

Reaction Setup: In a 200 mL bioreactor, add 100 mL of phosphate buffer (0.1 M, pH 8.0) containing 2 g of racemic this compound (20 g/L).

-

Oxidation Step:

-

Add the prepared wet cells of Candida parapsilosis (approximately 10 g wet cell weight).

-

Add acetone as a cosubstrate to a final concentration of 1% (v/v).

-

Maintain the reaction at 30°C with agitation at 250 rpm.

-

Monitor the conversion of (S)-1,3-butanediol to 4-hydroxy-2-butanone by GC analysis. This step typically takes 24 hours.

-

-

Cell Separation: After the oxidation is complete, remove the Candida parapsilosis cells by centrifugation at 5,000 x g for 15 minutes.

-

Reduction Step:

-

Transfer the supernatant containing the intermediate 4-hydroxy-2-butanone and unreacted (R)-1,3-butanediol to a new sterile reaction vessel.

-

Add the prepared wet cells of Pichia kudriavzevii (approximately 10 g wet cell weight).

-

Add glucose as a cosubstrate to a final concentration of 5% (w/v).

-

Maintain the reaction at 35°C with agitation at 200 rpm.

-

Monitor the reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol by GC analysis. This step typically takes another 24 hours.

-

-

Product Isolation: After the reaction is complete, remove the Pichia kudriavzevii cells by centrifugation. The supernatant containing the enantiomerically pure (R)-1,3-butanediol can be purified by distillation or extraction.

Analytical Method: Chiral Gas Chromatography (GC)

-

Sample Preparation: Extract the reaction mixture with an equal volume of ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and use it for GC analysis.

-

GC Conditions:

-

Column: Chiral capillary column (e.g., Chiralcel OD-H, 25 m x 0.25 mm).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at a rate of 5°C/min.

-

Retention Times: (S)-1,3-butanediol and (R)-1,3-butanediol will have distinct retention times, allowing for the determination of enantiomeric excess.

-

Other Chiral Synthons from this compound

The utility of this compound as a chiral precursor extends beyond the synthesis of its enantiomers. Through protection and subsequent functionalization strategies, a variety of other valuable chiral building blocks can be accessed.

Chiral β-Hydroxy Ketones

Chiral β-hydroxy ketones are versatile intermediates in organic synthesis. These can be prepared from chiral 1,3-diols through selective oxidation of the secondary alcohol.

Caption: Synthesis of chiral β-hydroxy ketones from chiral 1,3-diols.

Chiral Lactones

Oxidative cyclization of 1,3-diols can lead to the formation of chiral lactones, which are common structural motifs in natural products and pharmaceuticals.

Chiral Acetals and Ketals

The 1,3-diol moiety can be used as a chiral auxiliary by forming acetals or ketals with prochiral aldehydes or ketones. Subsequent diastereoselective reactions and removal of the diol auxiliary can provide enantiomerically enriched products.

Conclusion